![molecular formula C5H9ClO3 B3061058 Methyl 2-chloro-3-methoxypropanoate CAS No. 36997-03-2](/img/structure/B3061058.png)
Methyl 2-chloro-3-methoxypropanoate
Overview
Description
“Methyl 2-chloro-3-methoxypropanoate” is a chemical compound with the molecular formula C5H9ClO3 . It has a molecular weight of 152.57600 . The compound is also known by other names such as “methyl 2-chloro-3-methoxypropionate”, “2-Chlor-3-methoxy-propionsaeure-methylester”, “2-chloro-3-methoxy-propionic acid methyl ester”, and "Propanoic acid,2-chloro-3-methoxy-,methyl ester" .
Molecular Structure Analysis
The exact mass of “this compound” is 152.02400 . The compound has a Polar Surface Area (PSA) of 35.53000 and a LogP value of 0.41320 . Unfortunately, the 3D structure or other detailed structural information is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as density, boiling point, melting point, and flash point are not available in the retrieved resources .Scientific Research Applications
Synthesis and Chemical Reactions
Aldol Reactions and Carbohydrate Synthesis : Methyl 2-chloro-3-methoxypropanoate is used in aldol reactions, contributing to the synthesis of carbohydrates like L-cladinose. These reactions are fundamental in creating complex organic compounds, particularly in carbohydrate chemistry (Montgomery, Pirrung, & Heathcock, 1990).
Synthesis of Organic Compounds : This compound is used in synthesizing various organic chemicals, including 3-Methoxy-1-propanol, under optimum reaction conditions (Li-Na Fu, 2003).
Production of N-Methylamines and Amides : It plays a role in reactions leading to the formation of N-methylamines and amides, showing versatility in organic synthesis (Dolenský, Kvíčala, & Paleta, 2016).
Applications in Materials Science and Polymer Chemistry
Polymer and Materials Synthesis : It has applications in creating polymers and materials with specific properties. For example, its derivatives are used in the preparation of polyether polycarboxylic acids containing quaternary carbon atoms (McCrindle & McAlees, 1981).
Photopolymerization : Derivatives of this compound are proposed as photoiniferters in nitroxide-mediated photopolymerization processes, useful in creating specific polymer structures (Guillaneuf et al., 2010).
Organic Electronics : Compounds derived from this compound are used in synthesizing materials for organic electronics, particularly in creating aluminum and zinc complexes with specific optical properties (Barberis & Mikroyannidis, 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-3-methoxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULICVZIIBRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505374 | |
Record name | Methyl 2-chloro-3-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36997-03-2 | |
Record name | Methyl 2-chloro-3-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.